

Introduction: The Significance of a Unique Bioactive Sphingolipid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: (4E, 14Z)-Sphingadienine-C18-1-phosphate

CAS No.: 1622300-16-6

Cat. No.: B591421

[Get Quote](#)

(4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2) is a distinct, doubly unsaturated species of the critical signaling lipid, sphingosine-1-phosphate.[1] While canonical S1P (d18:1) is a well-established regulator of numerous cellular processes including proliferation, migration, inflammation, and apoptosis, the specific roles of S1P-d18:2 are an emerging area of intense investigation.[2][3][4] Its unique dienic structure, featuring a cis-double bond at the 14th position, suggests specialized functions and metabolic regulation.[5] Recent studies have also highlighted S1P-d18:2 as a sensitive biomarker for assessing the preanalytical quality of serum and plasma samples, underscoring its stability and specific cellular origins.[6]

For researchers in drug development and molecular biology, understanding the precise metabolic pathway that gives rise to S1P-d18:2 is paramount. Targeting this pathway could offer novel therapeutic strategies for diseases where sphingolipid metabolism is dysregulated. This guide provides a detailed exploration of the metabolic precursors and enzymatic transformations leading to the synthesis of S1P-d18:2, grounded in current scientific literature and presented with the practical insights needed for laboratory application.

Part 1: The Foundational Pathway — De Novo Sphingolipid Synthesis

The journey to S1P-d18:2 begins with the canonical de novo sphingolipid synthesis pathway, which occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).[7][8] This

conserved pathway builds the fundamental sphingoid base backbone.

Step 1: The Commitment Step Catalyzed by Serine Palmitoyltransferase (SPT)

The synthesis is initiated by the enzyme Serine Palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step: the condensation of L-serine and a long-chain acyl-CoA, most commonly palmitoyl-CoA (C16-CoA).[9][10] This reaction produces 3-ketodihydrosphingosine.[8][11]

- Expert Insight: The SPT enzyme is a complex whose subunit composition dictates its acyl-CoA specificity. The core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3.[12] Additional small subunits (SPTSSA or SPTSSB) modulate the acyl-CoA preference, allowing for the incorporation of fatty acids other than palmitate, which gives rise to the diversity of sphingolipid chain lengths.[12][13] For the C18 backbone of S1P-d18:2, the process begins with palmitoyl-CoA.

Step 2: Reduction to the Sphinganine Backbone

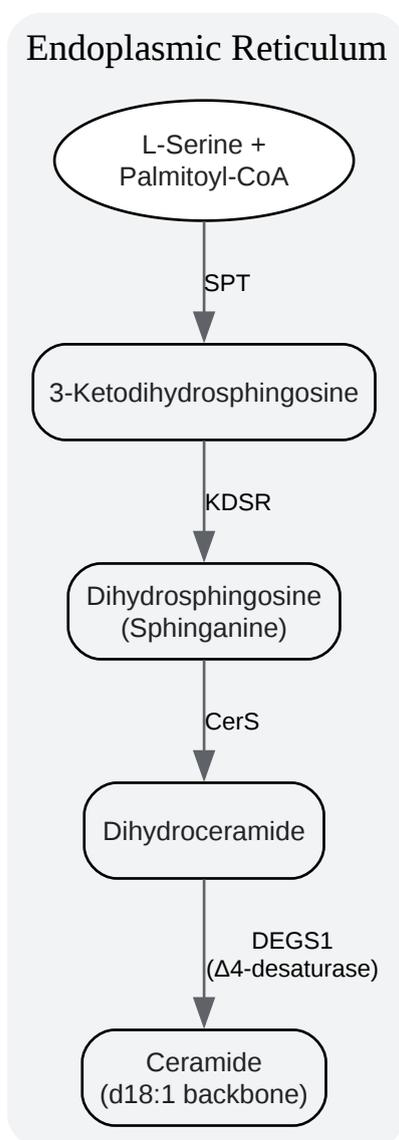
The 3-ketodihydrosphingosine is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine, also known as sphinganine.[8][11] This creates the saturated C18 amino alcohol that forms the initial backbone.

Step 3: Acylation to Dihydroceramide

Next, one of six ceramide synthase (CerS) enzymes attaches a fatty acid via an amide linkage to the sphinganine backbone, forming dihydroceramide.[14] The specific CerS enzyme utilized determines the chain length of the N-acyl fatty acid, a critical factor for the ultimate function of the ceramide and its derivatives.

Step 4: Introduction of the First Double Bond by DEGS1

The first of two crucial desaturation events is catalyzed by Dihydroceramide Desaturase 1 (DEGS1). This enzyme introduces a trans double bond between carbons 4 and 5 (the Δ^4 E position) of the sphinganine backbone within dihydroceramide.[8][15] The product is ceramide, the central hub of sphingolipid metabolism, now containing the familiar sphingosine (d18:1) base.[7][14]



[Click to download full resolution via product page](#)

Caption: Foundational de novo sphingolipid synthesis pathway in the ER.

Part 2: The Divergent Step — Forging the Dienic Backbone with FADS3

The synthesis of (4E, 14Z)-sphingadienine diverges from the canonical pathway through the action of a specialized desaturase.

The Key Enzyme: Fatty Acid Desaturase 3 (FADS3)

The introduction of the second, characteristic cis double bond at the $\Delta 14Z$ position is catalyzed by Fatty Acid Desaturase 3 (FADS3).[15][16][17] This discovery was a significant breakthrough, identifying the last missing enzyme in the sphingadienine synthesis pathway.[15]

- **Causality of Experimental Choice:** The identification of FADS3 as the $\Delta 14Z$ desaturase was achieved through a powerful combination of genome-wide association studies (GWAS) and metabolic profiling. GWAS linked genetic variants in the FADS3 gene to the plasma ratio of d18:2/d18:1 sphingolipids.[15][16] This genetic association was then validated mechanistically using FADS3 overexpression and knockdown experiments, which respectively increased and decreased the production of d18:2-containing lipids.[16]
- **Substrate Specificity:** Crucially, experimental evidence indicates that FADS3 preferentially acts on a ceramide substrate, not on free sphingosine.[18] It desaturates the sphingosine (d18:1) backbone within an existing ceramide molecule to produce a ceramide containing the (4E, 14Z)-sphingadienine (d18:2) base. This ensures that the complex lipid structure is modified before the headgroup is added or the backbone is released.

Part 3: The Final Transformations to S1P-d18:2

With the unique d18:2 backbone now formed within a ceramide molecule, two final steps are required to produce the target phosphate.

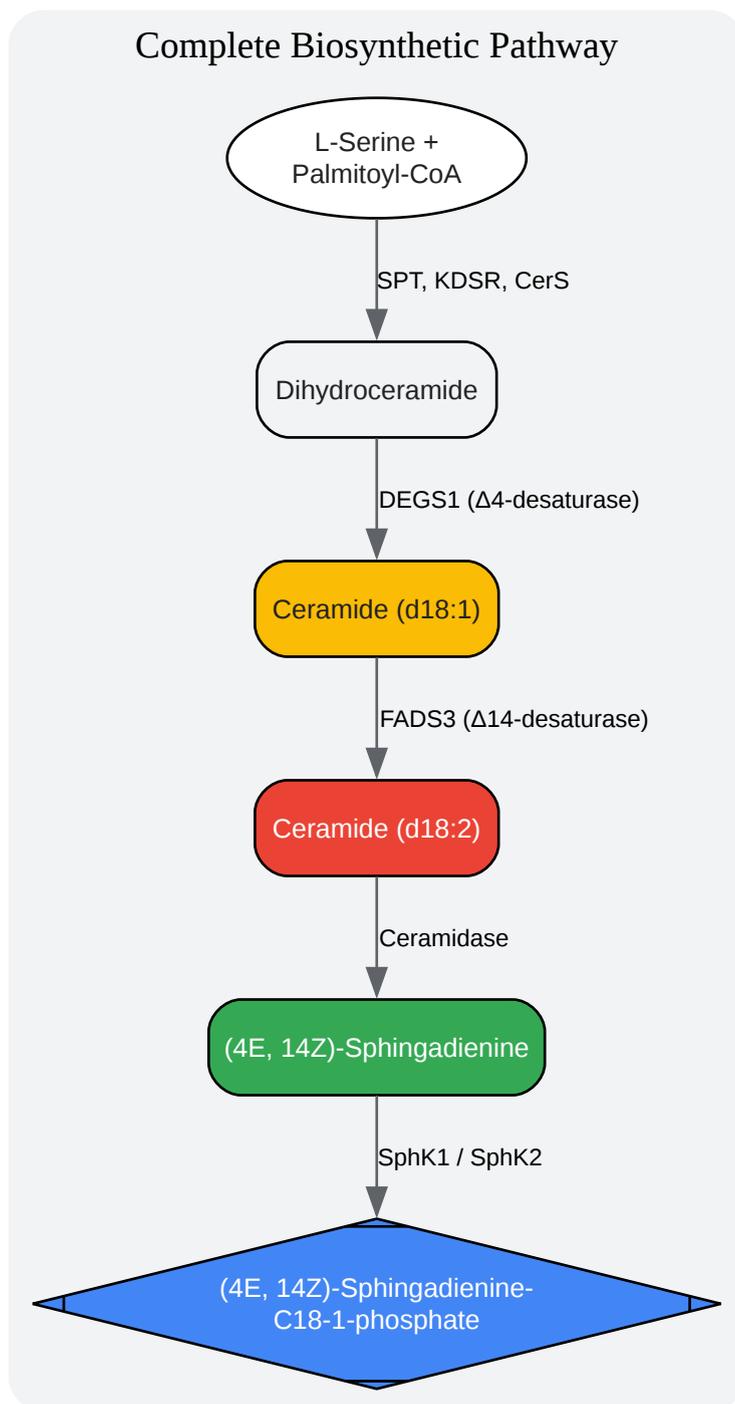
Step 1: Deacylation by Ceramidases

To generate the free sphingoid base, the N-acyl chain must be removed from the d18:2-ceramide. This hydrolysis reaction is carried out by a family of enzymes known as ceramidases, which are found in various cellular compartments.[11][19] This step releases free (4E, 14Z)-sphingadienine.

Step 2: Phosphorylation by Sphingosine Kinases

The final step is the phosphorylation of the primary hydroxyl group at the C1 position of (4E, 14Z)-sphingadienine. This reaction is catalyzed by sphingosine kinases (SphK1 and SphK2).[2] These enzymes are known to phosphorylate sphingosine to S1P, and studies have shown they also efficiently phosphorylate sphinga-4,14-diene.[20] SphK1 is primarily located in the cytosol and plasma membrane, while SphK2 is found in the nucleus, mitochondria, and ER.[2] The

location of this final step likely dictates the initial signaling pool (intracellular vs. extracellular) of the newly synthesized S1P-d18:2.



[Click to download full resolution via product page](#)

Caption: The complete metabolic pathway to S1P-d18:2.

Part 4: Data and Enzymology Summary

The synthesis of S1P-d18:2 is a multi-step enzymatic cascade. The key enzymes involved are summarized below.

Enzyme	Abbreviation	Substrate(s)	Product(s)	Cellular Location
Serine Palmitoyltransferase	SPT	L-Serine, Palmitoyl-CoA	3-Ketodihydrospingosine	ER
3-Ketodihydrospingosine Reductase	KDSR	3-Ketodihydrospingosine, NADPH	Dihydrospingosine (Sphinganine)	ER
Ceramide Synthase	CerS	Dihydrospingosine, Acyl-CoA	Dihydroceramide	ER
Dihydroceramide Desaturase 1	DEGS1	Dihydroceramide	Ceramide (d18:1)	ER
Fatty Acid Desaturase 3	FADS3	Ceramide (d18:1)	Ceramide (d18:2)	ER
Ceramidase	CDase	Ceramide (d18:2)	(4E, 14Z)-Sphingadienine, Fatty Acid	Various
Sphingosine Kinase 1 / 2	SphK1 / 2	(4E, 14Z)-Sphingadienine, ATP	(4E, 14Z)-Sphingadienine-1-phosphate	Cytosol, PM, ER, Nucleus

Part 5: Experimental Protocols and Workflows

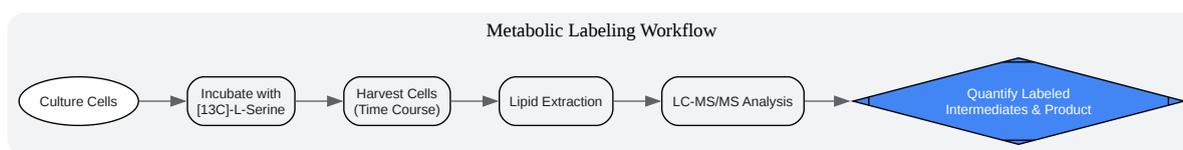
To investigate this pathway, researchers must employ techniques that can trace the flow of precursors and validate enzymatic function.

Protocol 1: Cellular Metabolic Labeling with Stable Isotopes

This protocol allows for the direct tracing of precursor incorporation into the final product within a living cell, providing a self-validating system for pathway analysis.

- Objective: To confirm the metabolic flux from L-serine to S1P-d18:2 and its intermediates.
- Methodology:
 - Cell Culture: Plate a relevant cell line (e.g., HEK293T, which expresses the necessary enzymes) in standard growth media.
 - Labeling Medium Preparation: Prepare media containing a stable isotope-labeled precursor. A common choice is L-serine with all three carbons labeled with ^{13}C ([U- $^{13}\text{C}_3$]-L-Serine) or the nitrogen labeled with ^{15}N ([^{15}N]-L-Serine).
 - Metabolic Labeling: Replace standard media with the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours). The time course is critical to observe the label's progression through the pathway.
 - Cell Harvest: At each time point, wash cells with ice-cold PBS and harvest by scraping.
 - Lipid Extraction: Perform a two-phase lipid extraction using a modified Bligh-Dyer method (e.g., with methanol, chloroform, and water). Collect the lower organic phase containing the lipids.
 - LC-MS/MS Analysis: Analyze the lipid extract using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Chromatography: Use a C18 reverse-phase column to separate the different sphingolipid species.
 - Mass Spectrometry: Monitor for the specific mass transitions of the unlabeled and labeled species of each intermediate (Dihydroceramide, Ceramide, d18:2-Ceramide) and the final product (S1P-d18:2). For example, with [U- $^{13}\text{C}_3$]-L-Serine, each sphingoid-base-containing product will show a mass shift of +3 Da.
 - Data Analysis: Quantify the peak areas for both unlabeled and labeled analytes at each time point. The rate of incorporation of the label confirms the precursor-product

relationship.



[Click to download full resolution via product page](#)

Caption: Workflow for stable isotope tracing of S1P-d18:2 synthesis.

Conclusion and Future Directions

The metabolic pathway to **(4E, 14Z)-Sphingadienine-C18-1-phosphate** is a fascinating example of how the canonical sphingolipid synthesis machinery is augmented by a specialized enzyme, FADS3, to create a unique bioactive lipid. The primary metabolic precursors are L-serine and palmitoyl-CoA, which are sequentially processed through sphinganine, dihydroceramide, and ceramide intermediates. The key divergent steps are the two successive desaturations catalyzed by DEGS1 and FADS3, followed by deacylation and final phosphorylation.

For drug development professionals, FADS3 presents an intriguing and highly specific target. Inhibiting FADS3 would selectively block the production of d18:2-containing sphingolipids without disrupting the formation of canonical d18:1 species, offering a precise tool to probe the function of this lipid class and potentially treat diseases driven by its overproduction. Future research should focus on the upstream regulation of the FADS3 gene, the specific ceramidases and sphingosine kinases responsible for the final steps in various tissues, and the downstream signaling receptors and intracellular targets of S1P-d18:2.

References

- Serine C-palmitoyltransferase - Wikipedia. Wikipedia. [\[Link\]](#)

- A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [\[Link\]](#)
- Sphingolipid - Wikipedia. Wikipedia. [\[Link\]](#)
- Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. IntechOpen. [\[Link\]](#)
- Enzymes of Sphingolipid Metabolism: From Modular to Integrative Signaling. Biochemistry. [\[Link\]](#)
- FADS3 is a $\Delta 14Z$ sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome. University of Texas Southwestern Medical Center. [\[Link\]](#)
- Sphingolipid Metabolism | Pathway - PubChem. National Institutes of Health. [\[Link\]](#)
- Enzymes of sphingolipid metabolism as transducers of metabolic inputs. Portland Press. [\[Link\]](#)
- Enzymes of Sphingolipid Metabolism: From Modular to Integrative Signaling. American Chemical Society. [\[Link\]](#)
- The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation. University of Texas Southwestern Medical Center. [\[Link\]](#)
- Gene Fads3: Exploring the Latest Trends in Gene Research. GeneCards. [\[Link\]](#)
- The Enigma of Sphingosine 1-Phosphate Synthesis. Circulation Research. [\[Link\]](#)
- Sphingosine-1-phosphate - Wikipedia. Wikipedia. [\[Link\]](#)
- Sphingosine 1 phosphate (S1P). Biocrates. [\[Link\]](#)
- DEGS2 - Wikipedia. Wikipedia. [\[Link\]](#)
- Enzymes of sphingolipid metabolism: from modular to integrative signaling. PubMed. [\[Link\]](#)

- The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation. PMC. [\[Link\]](#)
- Sphingolipid metabolism. Reactome Pathway Database. [\[Link\]](#)
- Biosynthetic and signaling pathways of sphingosine 1-phosphate (S1P). ResearchGate. [\[Link\]](#)
- The sphingolipid metabolism pathway. Various enzymes are involved in... ResearchGate. [\[Link\]](#)
- Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3. PubMed. [\[Link\]](#)
- The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation. PubMed. [\[Link\]](#)
- Structural insights into the substrate recognition of serine palmitoyltransferase from *Sphingobacterium multivorum*. PMC. [\[Link\]](#)
- Sphingosine 1-phosphate signalling. Development. [\[Link\]](#)
- Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. MDPI. [\[Link\]](#)
- FADS3 is a Δ^{14} Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome. PMC. [\[Link\]](#)
- FADS3 is a Δ^{14} Z sphingoid base desaturase that contributes to gender differences to the human plasma sphingolipidome. ResearchGate. [\[Link\]](#)
- Serine palmitoyltransferase. IUPHAR/BPS Guide to PHARMACOLOGY. [\[Link\]](#)
- SPTLC2 - Serine palmitoyltransferase 2 - Homo sapiens (Human). UniProt. [\[Link\]](#)
- Racemization of the substrate and product by serine palmitoyltransferase from *Sphingobacterium multivorum* yields two enantiomers of the product from d-serine. PubMed. [\[Link\]](#)

- Quality Control of Serum and Plasma by Quantification of (4E,14Z)-Sphingadienine-C18-1-Phosphate Uncovers Common Preanalytical Errors During Handling of Whole Blood. PubMed. [[Link](#)]
- N-(heneicosanoyl)-4E,14Z-sphingadienine-1-phosphocholine. PubChem. [[Link](#)]
- sphinga-4E,14Z-dienine-1-phosphate(1-). EMBL-EBI. [[Link](#)]
- The Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. [[Link](#)]
- Sphingosine-1-phosphate and precursors pathway indicating cellular... ResearchGate. [[Link](#)]
- A novel function of sphingosine kinase 2 in the metabolism of sphinga-4,14-diene lipids. bioRxiv. [[Link](#)]
- Role of ceramide-1 phosphate in regulation of sphingolipid and eicosanoid metabolism in lung epithelial cells. Digital Commons @ USF. [[Link](#)]
- Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. MDPI. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (4E, 14Z)-Sphingadienine-C18-1-phosphate | CAS 1622300-16-6 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://www.scbt.com)]
- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 3. Sphingosine 1 phosphate (S1P) - biocrates [[biocrates.com](https://www.biocrates.com)]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- [6. Quality Control of Serum and Plasma by Quantification of \(4E,14Z\)-Sphingadienine-C18-1-Phosphate Uncovers Common Preanalytical Errors During Handling of Whole Blood - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Sphingolipid Metabolism | Pathway - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. Serine C-palmitoyltransferase - Wikipedia \[en.wikipedia.org\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. uniprot.org \[uniprot.org\]](#)
- [13. Serine palmitoyltransferase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY \[guidetopharmacology.org\]](#)
- [14. Sphingolipid - Wikipedia \[en.wikipedia.org\]](#)
- [15. FADS3 is a \$\Delta\$ 14Z sphingoid base desaturase that contributes to gender differences in the human plasma sphingolipidome - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. utsouthwestern.elsevierpure.com \[utsouthwestern.elsevierpure.com\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Metabolism of sphingadiene and characterization of the sphingadiene-producing enzyme FADS3 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. pubs.acs.org \[pubs.acs.org\]](#)
- [20. biorxiv.org \[biorxiv.org\]](#)
- [To cite this document: BenchChem. \[Introduction: The Significance of a Unique Bioactive Sphingolipid\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b591421#metabolic-precursors-of-4e-14z-sphingadienine-c18-1-phosphate\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com